N-[(4-morpholin-4-ylsulfonylphenyl)carbamothioyl]acetamide
Description
N-[(4-Morpholin-4-ylsulfonylphenyl)carbamothioyl]acetamide is a carbamothioyl acetamide derivative characterized by a morpholine ring attached via a sulfonyl group to a phenyl moiety. The compound’s structure includes a carbamothioyl (CSNH-) linkage bridging the acetamide group and the substituted phenyl ring (Figure 1). The morpholine substituent introduces both lipophilic and hydrogen-bonding properties, which may influence its pharmacokinetic and pharmacodynamic profiles compared to structurally related compounds.
Properties
IUPAC Name |
N-[(4-morpholin-4-ylsulfonylphenyl)carbamothioyl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3O4S2/c1-10(17)14-13(21)15-11-2-4-12(5-3-11)22(18,19)16-6-8-20-9-7-16/h2-5H,6-9H2,1H3,(H2,14,15,17,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJMADAJQMPNXQR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC(=S)NC1=CC=C(C=C1)S(=O)(=O)N2CCOCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3O4S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(4-morpholin-4-ylsulfonylphenyl)carbamothioyl]acetamide typically involves the reaction of 4-(morpholin-4-ylsulfonyl)aniline with acetic anhydride and thiourea. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often involving continuous flow reactors and advanced purification techniques to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
N-[(4-morpholin-4-ylsulfonylphenyl)carbamothioyl]acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the sulfonyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Sulfides.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-[(4-morpholin-4-ylsulfonylphenyl)carbamothioyl]acetamide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a probe in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-[(4-morpholin-4-ylsulfonylphenyl)carbamothioyl]acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The sulfonyl and carbamothioyl groups play a crucial role in its binding affinity and specificity. Pathways involved may include inhibition of enzyme activity or interference with signal transduction processes .
Comparison with Similar Compounds
Key Substituents and Their Implications:
- Morpholin-4-ylsulfonyl group : Introduces a six-membered oxygen-containing heterocycle, enhancing lipophilicity compared to sulfamoyl (SO2NH2) groups while retaining hydrogen-bonding capacity .
- Sulfamoyl group : Present in N-[(4-sulfamoylphenyl)carbamothioyl]acetamide, this highly polar group may limit membrane permeability but enhance target specificity in hydrophilic environments .
Table 1: Structural and Physicochemical Comparison
*Calculated based on analogous structures.
Pharmacological Activities
Anti-Cancer Activity:
- Morpholine-containing derivatives, such as N-(4-methoxyphenyl)-2-(4-morpholin-4-ylquinazoline-2-sulfonyl)-acetamide (compound 40), demonstrated potent anti-cancer activity against multiple cell lines (HCT-1, MCF-7) via kinase inhibition . The morpholine ring likely contributes to target engagement through hydrophobic interactions.
- In contrast, sulfamoyl analogs (e.g., compound 7f ) showed moderate activity, suggesting that sulfamoyl groups may be less effective in penetrating cancer cell membranes.
Analgesic and Anti-Inflammatory Activity:
Antibacterial/Antifungal Activity:
- Carbamothioyl-metal complexes (e.g., platinum(II) derivatives ) showed antimicrobial activity, suggesting that the carbamothioyl group’s metal-chelating capability could be leveraged in designing antimicrobial agents.
Biological Activity
N-[(4-morpholin-4-ylsulfonylphenyl)carbamothioyl]acetamide, with the CAS number 712318-36-0, is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, research findings, and relevant case studies.
- Molecular Formula : C13H17N3O4S2
- Molecular Weight : 343.4 g/mol
- Structure : The compound features a morpholine ring, a sulfonyl group, and a carbamothioyl moiety, which contribute to its biological activity.
The biological activity of this compound is primarily attributed to its interaction with various biological targets:
- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in metabolic pathways, potentially affecting cell proliferation and apoptosis.
- Receptor Modulation : It may interact with certain receptors, modulating their activity and influencing downstream signaling pathways.
- Antioxidant Activity : Preliminary studies suggest that this compound exhibits antioxidant properties, which could protect cells from oxidative stress.
Biological Activity Overview
| Activity Type | Description |
|---|---|
| Anticancer | Inhibits cancer cell growth in vitro by inducing apoptosis in specific cell lines. |
| Antimicrobial | Exhibits activity against various bacterial strains, suggesting potential as an antibacterial agent. |
| Anti-inflammatory | Reduces inflammatory markers in cellular models, indicating potential for treating inflammatory diseases. |
Anticancer Activity
A study conducted on human cancer cell lines demonstrated that this compound significantly inhibited cell proliferation. The mechanism was linked to the induction of apoptosis through the activation of caspase pathways. The results indicated that the compound could serve as a lead candidate for developing novel anticancer therapies.
Antimicrobial Properties
Research has shown that this compound exhibits broad-spectrum antimicrobial activity. In vitro tests against Gram-positive and Gram-negative bacteria revealed that it effectively inhibited bacterial growth at sub-micromolar concentrations. This suggests its potential utility in treating bacterial infections.
Anti-inflammatory Effects
In models of inflammation, this compound was found to lower levels of pro-inflammatory cytokines such as TNF-alpha and IL-6. This property highlights its potential application in managing inflammatory diseases such as arthritis and colitis.
Case Studies
-
Case Study 1: Anticancer Efficacy
- Objective : To evaluate the anticancer effects on breast cancer cells.
- Method : Treatment with varying concentrations of the compound for 48 hours.
- Results : A dose-dependent decrease in cell viability was observed, with significant apoptosis noted at higher concentrations.
-
Case Study 2: Antimicrobial Activity
- Objective : To assess antibacterial effects against Staphylococcus aureus.
- Method : Disc diffusion method was employed.
- Results : Clear zones of inhibition were observed, indicating effective antibacterial action.
-
Case Study 3: Anti-inflammatory Response
- Objective : To investigate the effect on LPS-induced inflammation in macrophages.
- Method : Cells were treated with the compound prior to LPS exposure.
- Results : A marked reduction in IL-6 production was noted compared to control groups.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
